molecular formula C7H12ClN3O B2613455 1-(1-Methylimidazol-2-yl)azetidin-3-ol;hydrochloride CAS No. 2551118-15-9

1-(1-Methylimidazol-2-yl)azetidin-3-ol;hydrochloride

Cat. No.: B2613455
CAS No.: 2551118-15-9
M. Wt: 189.64
InChI Key: NDWJLAJXMWRMJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methylimidazol-2-yl)azetidin-3-ol;hydrochloride is a chemical compound with the molecular formula C7H11N3O·HCl. It is a hydrochloride salt form of 1-(1-Methylimidazol-2-yl)azetidin-3-ol. This compound is known for its unique structure, which includes an imidazole ring and an azetidine ring, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylimidazol-2-yl)azetidin-3-ol;hydrochloride typically involves the reaction of 1-methylimidazole with an appropriate azetidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base and a suitable solvent. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through crystallization or other suitable methods to obtain the desired hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylimidazol-2-yl)azetidin-3-ol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

1-(1-Methylimidazol-2-yl)azetidin-3-ol;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Methylimidazol-2-yl)azetidin-3-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The azetidine ring may also contribute to the compound’s overall biological effects by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Methylimidazol-2-yl)azetidin-3-ol;hydrochloride is unique due to the presence of both the imidazole and azetidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

1-(1-methylimidazol-2-yl)azetidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.ClH/c1-9-3-2-8-7(9)10-4-6(11)5-10;/h2-3,6,11H,4-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWJLAJXMWRMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CC(C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.